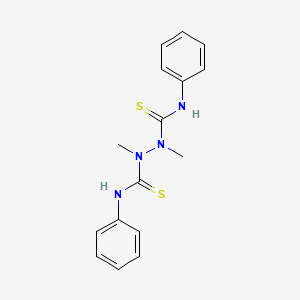

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide, commonly known as 'thiosemicarbazone', is a versatile compound that has been extensively studied due to its potential applications in various fields of science. Thiosemicarbazone is a sulfur-containing organic compound that has been synthesized and used for various purposes, including inorganic chemistry, biochemistry, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Optical Probe Development

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide derivatives have been explored for their potential as dual-channel optical probes. A study highlighted the synthesis of a Schiff-base derivative, showcasing "turn-off" fluorescence responses upon interaction with Hg2+ and Ag+, demonstrating its application in sensitive metal ion detection (Shi et al., 2016).

Regiospecific Synthesis

The compound's utility in regiospecific synthesis processes has been documented, where its reaction with specific reagents leads to the formation of N-sulfonyl derivatives of certain diamines, showcasing its versatility in organic synthesis (Maybhate et al., 1991).

Reaction with Dimethyl Acetylenedicarboxylate

Reactions involving this compound with dimethyl acetylenedicarboxylate have been studied, leading to various derivatives. These reactions highlight the compound's reactivity and potential in generating novel organic molecules (Hassan et al., 2014).

Complex Formation Studies

The conductometric study of complexation between benzylbisthiosemicarbazone derivatives and metal cations illustrates the compound's role in forming complexes with metals. This research provides insights into the thermodynamics of complex formation and its potential applications in various fields, including catalysis and materials science (Noghabi et al., 2014).

Antifungal and Antioxidant Activities

Metal complexes derived from hydrazinecarbothioamide have been evaluated for their antifungal and antioxidant activities. Such studies underscore the bioactive potential of these compounds, suggesting their applicability in developing new therapeutic agents (Al-Amiery et al., 2012).

Intercalation and Delamination of Layered Carbides

The compound has been utilized in the intercalation process of two-dimensional solids, notably in the expansion of lattice parameters in MXenes. This application is crucial for the development of new materials with enhanced electrochemical properties (Mashtalir et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-1-[methyl(phenylcarbamothioyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S2/c1-19(15(21)17-13-9-5-3-6-10-13)20(2)16(22)18-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCAUENJHLZTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)NC1=CC=CC=C1)N(C)C(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B5523751.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5523757.png)

![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)

![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)

![4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine](/img/structure/B5523771.png)